molecular formula C18H20ClFN2O4S B6452300 3-chloro-4-{[1-(3-fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2549013-08-1

3-chloro-4-{[1-(3-fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridine

Cat. No. B6452300
CAS RN: 2549013-08-1
M. Wt: 414.9 g/mol
InChI Key: GSQIPRALGLTEFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-chloro-4-{[1-(3-fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this pyridine ring is a methoxy group and a chloro group. The molecule also contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. This piperidine ring is substituted with a methoxybenzenesulfonyl group, which contains a sulfonyl group (-SO2-) attached to a methoxybenzene .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyridine and benzene rings would contribute to the compound’s stability. The electronegative atoms (oxygen in the methoxy groups, nitrogen in the piperidine ring, and sulfur in the sulfonyl group) would create regions of high electron density, which could engage in various intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For example, the methoxy groups might be susceptible to reactions with strong acids or bases. The sulfonyl group could potentially undergo reactions with nucleophiles. The aromatic rings might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar functional groups present in it. Its melting and boiling points would depend on the strength of the intermolecular forces within the substance .

Mechanism of Action

Without specific context (such as the compound’s use as a drug or a catalyst), it’s difficult to predict the mechanism of action of this compound. If used as a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. Handling of this compound should always be done with appropriate safety measures, including the use of personal protective equipment .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be explored for use in various fields, such as medicinal chemistry, materials science, or catalysis .

properties

IUPAC Name

3-chloro-4-[[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O4S/c1-25-18-3-2-14(10-16(18)20)27(23,24)22-8-5-13(6-9-22)12-26-17-4-7-21-11-15(17)19/h2-4,7,10-11,13H,5-6,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQIPRALGLTEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-{[1-(3-fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridine

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